molecular formula C25H23N3O4 B11262880 N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11262880
M. Wt: 429.5 g/mol
InChI Key: MKGRJGFZQHISSY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core linked to a dimethoxyphenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazepine core with a dimethoxyphenyl halide in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the intermediate product with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a model molecule in studying benzodiazepine chemistry and reaction mechanisms.

    Biology: It is used in biological studies to understand its effects on cellular processes and receptor interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used in the treatment of anxiety and insomnia.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural features, such as the dimethoxyphenyl group and acetamide moiety. These features may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C25H23N3O4/c1-31-19-12-18(13-20(14-19)32-2)26-24(29)16-28-23-11-7-6-10-21(23)27-22(15-25(28)30)17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

MKGRJGFZQHISSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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